Ethyl 3-(cyclopropylamino)but-2-enoate
Description
Ethyl 3-(cyclopropylamino)but-2-enoate is an α,β-unsaturated ester characterized by a cyclopropylamino substituent at the β-position.
For instance, describes the reaction of methyl 2-benzoylamino-3-oxobutanoate with aromatic amines using p-toluenesulfonic acid (PTSA) as a catalyst, yielding substituted enoates . Substituting cyclopropylamine for aromatic amines in such protocols could generate this compound.
Applications: The cyclopropyl group is notable in medicinal chemistry for enhancing metabolic stability and modulating lipophilicity.
Properties
CAS No. |
213454-27-4 |
|---|---|
Molecular Formula |
C9H15NO2 |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
ethyl 3-(cyclopropylamino)but-2-enoate |
InChI |
InChI=1S/C9H15NO2/c1-3-12-9(11)6-7(2)10-8-4-5-8/h6,8,10H,3-5H2,1-2H3 |
InChI Key |
KYZJZLYWFGSJSD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C(C)NC1CC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural homology with other ethyl 3-(substituted-amino)but-2-enoates, differing primarily in the nature of the amino substituent. Key analogues include:
Table 1: Comparison of Ethyl 3-(cyclopropylamino)but-2-enoate with Analogues
Reactivity and Stability
- Cyclopropylamino Group: The cyclopropane ring introduces significant ring strain, which can lead to unique reactivity, such as ring-opening under thermal or acidic conditions. This contrasts with the stability of aromatic (e.g., 4-bromophenyl) or saturated (e.g., pyrrolidinyl) substituents .
- Electronic Effects: Electron-withdrawing groups (e.g., 4-bromophenyl) stabilize the enoate system via conjugation, whereas electron-donating groups (e.g., methylamino) may increase nucleophilicity at the β-carbon .
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